



# P-59 Airacomet Experimental Program: Technical Support Center

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Compound of Interest		
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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the experimental analysis of the P-59 Airacomet. The following information is derived from declassified performance reports and pilot feedback from the initial flight and evaluation programs.

# Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the P-59's testing and operational evaluation. The insights are presented to aid in understanding the aircraft's design limitations and the lessons learned from its performance.

Q1: Engine thrust is significantly below expected levels. How can this be addressed?

A1: This was a fundamental and persistent issue with the P-59. The early General Electric J31 turbojet engines, based on the British Whittle design, were underpowered.[1][2][3] Initial models produced as little as 1,250 pounds of thrust, which was insufficient for the aircraft's weight.[4][5] Later variants saw modest increases, but the performance never met expectations.[1][4]

Troubleshooting Steps:

## Troubleshooting & Optimization





- Verify Engine Model: Cross-reference the airframe serial number with the installed
   General Electric J31 engine variant. Thrust ratings varied between the I-A (1,250 lbf), I-14
   (1,400 lbf), and the I-16/J31 (1,600-2,000 lbf) models.[4][5][6][7]
- Engine Inspection: Early jet engines were prone to issues such as overheating turbine blades, which could lead to catastrophic failure.[2][8] Regular inspections for blade integrity are critical.
- Fuel System Check: While the J31 could operate on various fuels, including kerosene and gasoline, ensure the fuel delivery system is functioning optimally.[5][7]
- Lesson Learned: The P-59 program highlighted the critical need for rapid advancement in jet engine technology to achieve performance superior to existing piston-engine aircraft. The insufficient thrust-to-weight ratio was a primary factor in the P-59's operational shortcomings.

Q2: The aircraft exhibits lateral and directional instability ("snaking") at higher speeds.

A2: This aerodynamic instability was a significant flaw, making the P-59 a poor gunnery platform.[1][2][9] The tendency to "snake" or yaw from side to side was particularly pronounced at speeds exceeding 290 mph.[1][3]

- Troubleshooting Steps:
  - Speed Restrictions: Adherence to the recommended maximum speeds for stable flight is crucial. Dive tests with the P-59 led to the implementation of speed restrictions to avoid structural failure.[5]
  - Control Surface Inspection: Ensure all control surfaces are correctly rigged and functioning. Later production models featured metal-covered control surfaces to improve rigidity.[4]
  - Rudder and Vertical Stabilizer Analysis: The tail design was a contributing factor to the instability. The production P-59A incorporated a redesigned tail with a ventral fin to attempt to mitigate this issue.[4]
- Lesson Learned: The P-59 demonstrated that a conventional airframe designed for lower speeds was not necessarily suited for the new challenges of jet propulsion. High-speed



aerodynamics required further research and more sophisticated designs.

Q3: Engine response is sluggish and unreliable.

A3: Slow and inconsistent engine response was a common and dangerous trait of all early turbojets, and the P-59's engines were no exception.[1][4][10][11] This made formation flying difficult and landings hazardous.

- Troubleshooting Steps:
  - Throttle Application: Pilots were trained to apply the throttle smoothly and anticipate the delay in engine response. Abrupt throttle movements could lead to engine stalls or flameouts.
  - Engine Maintenance Schedule: The General Electric J31 engines required frequent overhauls.[1][11] Strict adherence to the maintenance schedule is paramount for ensuring what little reliability can be expected.
- Lesson Learned: The development of more advanced fuel control units and engine designs
  was a direct outcome of the challenges faced with early jets like the P-59. Reliable and rapid
  engine response is critical for a viable combat aircraft.

Q4: The aircraft's performance is inferior to contemporary piston-engine fighters.

A4: Mock combat trials conducted in February 1944 conclusively demonstrated that the P-59 was outclassed by the Lockheed P-38J Lightning and the Republic P-47D Thunderbolt.[1][3][5] It was also found to be inferior to the British Gloster Meteor.[4][12]

- Analysis:
  - Speed: The P-59's top speed of around 413 mph was, at best, comparable to or even slower than that of high-performance piston fighters like the P-51 Mustang.[9]
  - Maneuverability: The P-59 was less agile in dogfights than its propeller-driven counterparts.[5]



- Rate of Climb: The initial rate of climb was also unimpressive due to the low engine thrust.
   [5]
- Lesson Learned: Simply incorporating jet propulsion was not enough to guarantee a superior fighter. The entire aircraft system, including aerodynamics and control, needed to be designed to take advantage of the potential of jet power. The P-59 served as a crucial, albeit sobering, lesson that paved the way for more successful designs like the Lockheed P-80 Shooting Star.[1][9]

**Data Presentation** 

P-59 Performance Specifications

Specification	XP-59A	YP-59A	P-59A	P-59B
Engine	2x GE Type I-A	2x GE J31-GE-3	2x GE J31-GE-3	2x GE J31-GE-5
Thrust (per engine)	1,250 lbf	1,650 lbf	1,650 lbf	2,000 lbf
Max Speed	390 mph (628 km/h)[13]	414 mph (666 km/h)[5]	413 mph (665 km/h)[14]	413 mph (665 km/h)[12]
Service Ceiling	~47,600 ft (unofficial)[4][13]	46,200 ft (14,082 m)[14]	46,200 ft (14,082 m)	46,200 ft (14,082 m)[15]
Rate of Climb	N/A	~3,200 ft/min (16.3 m/s)[14]	~3,200 ft/min (16.3 m/s)	~3,200 ft/min (16.3 m/s)
Armament	2x 37mm M10 cannon (most)[1]	1x 37mm M10, 3x .50 cal MG[1]	1x 37mm M10, 3x .50 cal MG	1x 37mm M10, 3x .50 cal MG

## **Comparative Aircraft Performance**



Aircraft	Top Speed	Powerplant
Bell P-59B Airacomet	413 mph (665 km/h)[12]	2x General Electric J31-GE-5 turbojets
Lockheed P-38J Lightning	414 mph (666 km/h)	2x Allison V-1710 piston engines
Republic P-47D Thunderbolt	428 mph (689 km/h)	1x Pratt & Whitney R-2800 piston engine
North American P-51D Mustang	437 mph (703 km/h)	1x Packard V-1650 Merlin piston engine
Gloster Meteor I	415 mph (668 km/h)	2x Rolls-Royce Welland turbojets
Messerschmitt Me 262A	559 mph (900 km/h)	2x Junkers Jumo 004 axial- flow turbojets

## **Experimental Protocols**

Mock Combat Evaluation (February 1944)

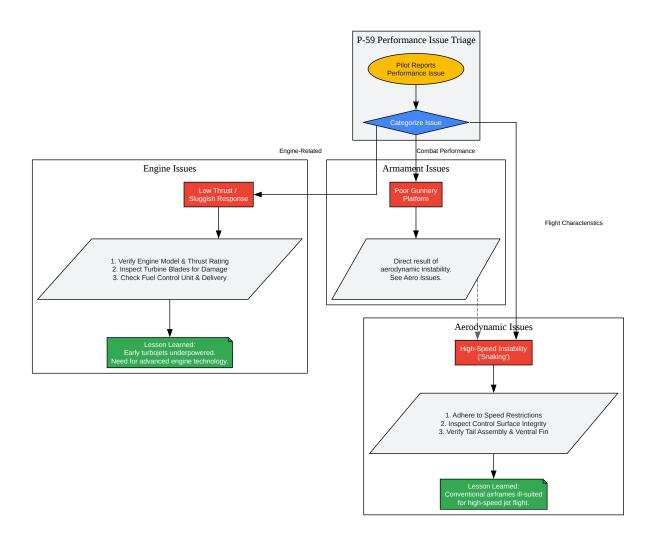
- Objective: To assess the combat suitability of the YP-59A against first-line U.S. Army Air Forces fighter aircraft.
- Methodology:
  - A series of simulated air-to-air combat engagements were conducted.
  - The YP-59A was flown by experienced test pilots.
  - Opposing aircraft included the Lockheed P-38J Lightning and the Republic P-47D Thunderbolt, also flown by experienced pilots.
  - Engagements were initiated from various altitudes and tactical situations to simulate realworld combat scenarios.



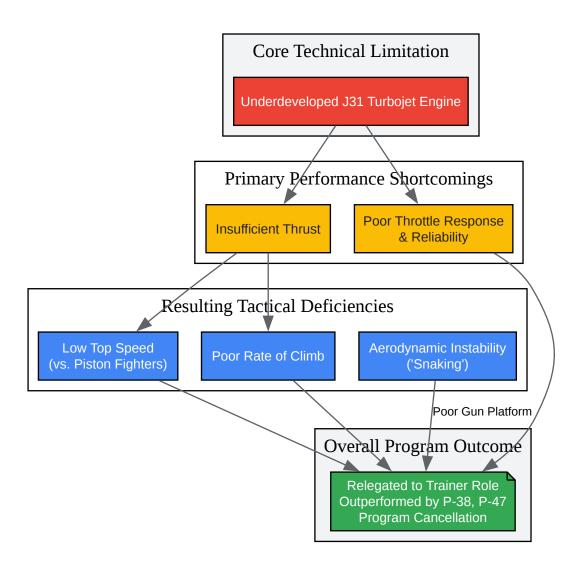
- Performance metrics included, but were not limited to: relative speed in level flight and dives, turning ability, rate of climb, and stability as a gunnery platform.
- Results: The YP-59A was found to be inferior in most performance aspects to the piston-engine fighters.[1][3] Its speed advantage was negligible, and it was outmaneuvered in dogfights.[5] These results were a primary factor in the decision to relegate the P-59 to a training role.[1][3]

## **Visualizations**









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